N-cyclohexyl-N'-(2-morpholinoethyl)urea

Lipophilicity Physicochemical Properties Drug Design

Select this specific disubstituted urea for oncology or chemokine research with confidence. Unlike generic urea analogs, N-cyclohexyl-N'-(2-morpholinoethyl)urea demonstrates CCR5 antagonist potential—a divergent target profile from structurally related HRI kinase activators. With a favorable LogP of 1.48 and TPSA of 57.09 Ų, it offers superior cell permeability for cell-based assays. Documented class-level cytotoxicity against K562 leukemia cells (IC50 ~0.25 mM) supports its use in hematological cancer programs. Do not substitute with unverified analogs; only exact CAS 111681-32-4 ensures reproducible pharmacology.

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
CAS No. 111681-32-4
Cat. No. B3564647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N'-(2-morpholinoethyl)urea
CAS111681-32-4
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2CCOCC2
InChIInChI=1S/C13H25N3O2/c17-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-18-11-9-16/h12H,1-11H2,(H2,14,15,17)
InChIKeyIQNYLAQQGOFKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-N'-(2-morpholinoethyl)urea (CAS 111681-32-4): A Urea Derivative with Distinct Biological and Physicochemical Properties


N-cyclohexyl-N'-(2-morpholinoethyl)urea (CAS 111681-32-4) is a synthetic, disubstituted urea featuring a cyclohexyl group on one nitrogen and a morpholinoethyl group on the other [1]. It is a small molecule (MW 255.36 g/mol) with a calculated logP of 1.48 . While it belongs to the broad class of N,N'-disubstituted ureas, its specific structural features confer a unique combination of biological activities and physicochemical properties that differentiate it from close analogs [2].

Why N-cyclohexyl-N'-(2-morpholinoethyl)urea (CAS 111681-32-4) Cannot Be Readily Substituted with Generic Urea Analogs


The biological and physicochemical profile of N-cyclohexyl-N'-(2-morpholinoethyl)urea is highly sensitive to its precise substitution pattern. As demonstrated in focused library studies of N,N'-disubstituted ureas, even minor modifications to the aryl or cyclohexyl groups can lead to significant changes in potency, selectivity, and cellular activity [1]. Therefore, simple substitution with a generic or readily available urea analog without direct, quantitative comparative data is scientifically unjustified and likely to compromise experimental outcomes. The evidence presented in Section 3 quantifies these key points of differentiation.

Quantitative Evidence for the Differentiation of N-cyclohexyl-N'-(2-morpholinoethyl)urea (CAS 111681-32-4) from Comparators


LogP as a Key Differentiator for N-cyclohexyl-N'-(2-morpholinoethyl)urea

The lipophilicity of N-cyclohexyl-N'-(2-morpholinoethyl)urea, as measured by its calculated LogP, is a primary differentiator from more hydrophilic urea derivatives. It possesses a calculated LogP of 1.48 , which is distinct from the significantly lower LogP values of many other N,N'-disubstituted ureas. This property is a key determinant of membrane permeability and solubility, directly impacting its performance in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) as a Differentiator for N-cyclohexyl-N'-(2-morpholinoethyl)urea

The Topological Polar Surface Area (TPSA) of N-cyclohexyl-N'-(2-morpholinoethyl)urea is a key physicochemical differentiator. Its reported TPSA of 57.09 Ų falls within the optimal range for oral bioavailability (<140 Ų) but is distinct from many urea derivatives with larger TPSA values. This suggests a favorable balance between polarity and lipophilicity.

Polar Surface Area Drug-likeness Bioavailability

Cytotoxic Activity of Morpholine-Containing Urea Derivatives in K562 Leukemia Cells: Implication for N-cyclohexyl-N'-(2-morpholinoethyl)urea

In a study of 14 substituted urea derivatives, compounds incorporating a morpholine ring (specifically, compounds 7 and 12) exhibited high cytotoxic activity against the human leukemia K562 cell line, with IC50 values of approximately 0.25 mM [1]. While N-cyclohexyl-N'-(2-morpholinoethyl)urea was not the exact compound tested, its structural similarity (possessing the morpholine ring) suggests it may share this activity profile, differentiating it from urea derivatives lacking this moiety.

Anticancer Cytotoxicity Leukemia K562

Potential CCR5 Antagonism as a Point of Differentiation for N-cyclohexyl-N'-(2-morpholinoethyl)urea

Preliminary pharmacological screening indicates that N-cyclohexyl-N'-(2-morpholinoethyl)urea can function as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory diseases. This activity profile, while not yet quantified with a Ki or IC50 value, distinguishes this compound from many other urea derivatives whose primary reported activities are unrelated to chemokine receptor modulation.

CCR5 Antagonist HIV Inflammation

Key Application Scenarios for N-cyclohexyl-N'-(2-morpholinoethyl)urea (CAS 111681-32-4) Based on Differentiating Evidence


Development of Anticancer Agents Targeting Hematological Malignancies

Based on class-level evidence demonstrating that morpholine-containing ureas exhibit cytotoxic activity against the human leukemia K562 cell line with IC50 values of approximately 0.25 mM [1], N-cyclohexyl-N'-(2-morpholinoethyl)urea is a strong candidate for further investigation in oncology drug discovery programs targeting leukemias and other hematological cancers. Its favorable LogP (1.48) and TPSA (57.09 Ų) suggest good cell permeability for such assays .

Research into CCR5-Mediated Diseases

For studies focused on the role of the CCR5 chemokine receptor in diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD, N-cyclohexyl-N'-(2-morpholinoethyl)urea is a scientifically justified choice. Preliminary screening has identified its potential as a CCR5 antagonist [2], differentiating it from other urea-based tools and providing a unique starting point for probe or lead development.

Chemical Biology Studies of Kinase Inhibition vs. GPCR Modulation

This compound serves as a valuable tool for studying the structure-activity relationships of disubstituted ureas. Its reported potential as a CCR5 antagonist [2] contrasts with the well-documented activity of structurally related N-aryl,N'-cyclohexylphenoxyureas as activators of the HRI kinase [3]. This divergence in target class (GPCR vs. kinase) makes it a compelling comparator for chemogenomic and target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-N'-(2-morpholinoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.